

Solubility Profile of 1,1,1-Trifluoropropan-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 1,1,1-Trifluoropropan-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **1,1,1-Trifluoropropan-2-amine** and its hydrochloride salt in common laboratory solvents. Due to a lack of publicly available quantitative data, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for researchers to determine precise solubility values tailored to their specific needs.

Core Compound Information

1,1,1-Trifluoropropan-2-amine is a fluorinated organic compound with a primary amine group. Its structure, featuring a trifluoromethyl group, significantly influences its physicochemical properties, including its solubility. The presence of the amine group allows for the formation of salts, such as the hydrochloride salt, which can exhibit different solubility profiles compared to the free amine.

Qualitative Solubility Data

While specific quantitative solubility data (e.g., in g/L or mol/L) for **1,1,1-Trifluoropropan-2-amine** is not extensively available in published literature, the following table summarizes the available qualitative information. The solubility of the free amine is inferred based on general principles of chemical solubility ("like dissolves like"), considering its polarity and hydrogen bonding capabilities.

Compound Form	Solvent	Solubility	Reference/Basis
1,1,1-Trifluoropropan-2-amine Hydrochloride	Water	Soluble	[1]
Ethanol	Soluble	[1]	
Diethyl Ether	Slightly Soluble	[1]	
1,1,1-Trifluoropropan-2-amine (Free Amine)	Water	Likely Soluble	Inferred (Polar; can form hydrogen bonds)
Methanol / Ethanol	Likely Soluble	Inferred (Polar protic solvents)	
Acetone / Acetonitrile	Likely Soluble	Inferred (Polar aprotic solvents)	
Dichloromethane	Likely Soluble	Inferred (Moderately polar solvent)	
Toluene / Hexanes	Likely Sparingly Soluble to Insoluble	Inferred (Nonpolar solvents)	

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is considered the gold standard. This method involves equilibrating an excess of the solute with a solvent at a constant temperature and then measuring the concentration of the dissolved solute.

I. Materials and Equipment

- **1,1,1-Trifluoropropan-2-amine** (or its salt)
- Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, toluene)
- Scintillation vials or flasks with screw caps

- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 μm PTFE or appropriate material)
- Syringes
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a gas chromatograph (GC) if the amine is sufficiently volatile.

II. Procedure

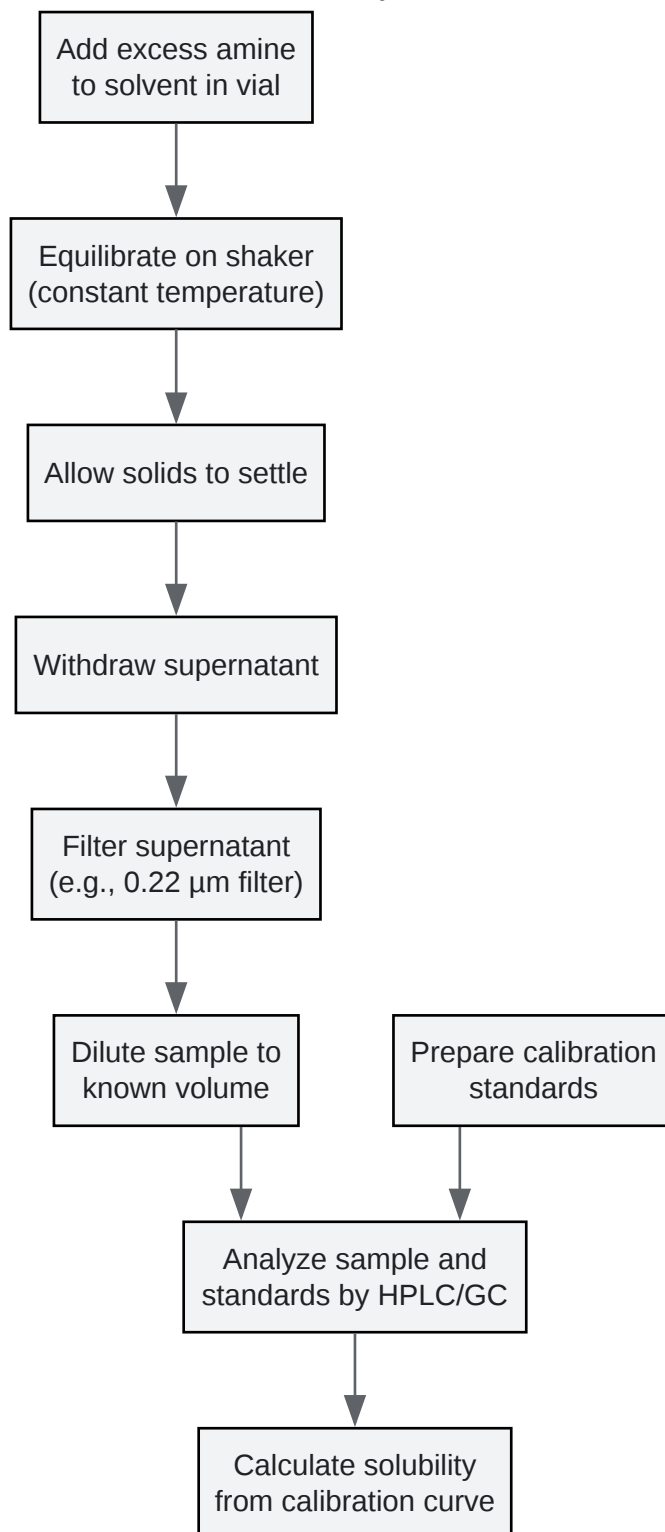
- Preparation of Saturated Solutions:
 - Add an excess amount of **1,1,1-Trifluoropropan-2-amine** to a vial containing a known volume of the selected solvent. An excess is confirmed if a visible amount of undissolved amine remains after equilibration.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
 - Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved material to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved particles.

- Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantitative Analysis (HPLC Method Example):
 - Method Development: Develop a suitable HPLC method for the quantification of **1,1,1-Trifluoropropan-2-amine**. This may involve derivatization of the amine to improve its chromatographic properties and detection.
 - Calibration Curve: Prepare a series of standard solutions of the amine of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).
 - Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area corresponding to the amine.
 - Calculation: Use the calibration curve to determine the concentration of the amine in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **1,1,1-Trifluoropropan-2-amine**.

Workflow for Solubility Determination



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Caption: Experimental workflow for determining the solubility of a compound.

This guide provides a foundational understanding of the solubility of **1,1,1-Trifluoropropan-2-amine** and a practical framework for its quantitative determination. For drug development and research applications, obtaining precise solubility data through these experimental methods is crucial for formulation, bioavailability studies, and process chemistry.

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References

- 1. chembk.com [chembk.com]
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